2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-fluorophenyl)acetamide
Overview
Description
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions.
Introduction of the ethyl group: This step involves the alkylation of the morpholine ring using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield ethyl ketones or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic effects could be explored for the development of new drugs.
Industry: The compound might be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-fluorophenyl)acetamide would depend on its specific biological activity. Generally, such compounds can interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-3-oxo-2-morpholinyl)-N-(3-fluorophenyl)acetamide
- 2-(4-ethyl-3-oxo-2-piperidinyl)-N-(3-fluorophenyl)acetamide
- 2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group, the morpholine ring, and the fluorophenyl group collectively contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-2-17-6-7-20-12(14(17)19)9-13(18)16-11-5-3-4-10(15)8-11/h3-5,8,12H,2,6-7,9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAMPQODUPUREH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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